2-Decenylsuccinic anhydride
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Overview
Description
2-Decenylsuccinic anhydride is an organic compound with the molecular formula C₁₄H₂₂O₃. It belongs to the class of heterocyclic organic compounds and is characterized by a succinic anhydride backbone with a decenyl side chain. This compound is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Decenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with 1-decene in the presence of a catalyst. The reaction typically involves heating the reactants to a temperature range of 150-200°C under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Decenylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-decenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous medium at room temperature.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures.
Amidation: Involves the use of primary or secondary amines and is often performed at room temperature or slightly elevated temperatures
Major Products
Hydrolysis: 2-Decenylsuccinic acid.
Esterification: 2-Decenylsuccinic esters.
Amidation: 2-Decenylsuccinic amides
Scientific Research Applications
2-Decenylsuccinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Industry: Utilized in the production of coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of 2-decenylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can undergo nucleophilic attack by various nucleophiles, such as water, alcohols, and amines. This reactivity is due to the presence of an electronegative oxygen atom that can act as a leaving group during the reaction .
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: A simpler anhydride with a similar reactivity profile but lacks the decenyl side chain.
Maleic anhydride: Another anhydride with similar reactivity but different structural features and applications.
Uniqueness
2-Decenylsuccinic anhydride is unique due to its long decenyl side chain, which imparts distinct hydrophobic properties and enhances its utility in modifying hydrophobic biopolymers and producing specialized industrial products .
Properties
Molecular Formula |
C14H22O3 |
---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3-[(E)-dec-2-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h8-9,12H,2-7,10-11H2,1H3/b9-8+ |
InChI Key |
GDXGTHFUAURIFL-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CC1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCC=CCC1CC(=O)OC1=O |
Origin of Product |
United States |
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